![molecular formula C5H4N4 B1217852 1h-Pyrazolo[3,4-d]pyrimidine CAS No. 271-80-7](/img/structure/B1217852.png)

1h-Pyrazolo[3,4-d]pyrimidine

Descripción general

Descripción

Synthesis Analysis

Aplicaciones Científicas De Investigación

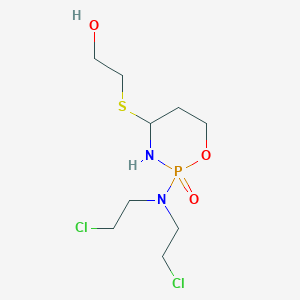

Synthesis of Bioactive Molecules

1h-Pyrazolo[3,4-d]pyrimidine: derivatives are pivotal in synthesizing a wide range of bioactive molecules. These compounds serve as synthetic intermediates for creating chemicals with significant biological activities. Researchers have been focusing on structurally diverse pyrazole derivatives due to their valuable synthetic, biological, and photophysical properties .

Cancer Research

In cancer research, 1h-Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation. CDK2 inhibitors target tumor cells selectively, making them a promising avenue for cancer treatment. Some derivatives have shown potent cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents .

Analgesic and Anti-inflammatory Applications

The chemistry of 1h-Pyrazolo[3,4-d]pyrimidine is particularly interesting due to its potential application in medicinal chemistry as analgesic and anti-inflammatory agents. These compounds have been explored for their therapeutic efficacy in reducing pain and inflammation, contributing to the development of new medications .

Antimicrobial Agents

1h-Pyrazolo[3,4-d]pyrimidine: compounds have also been evaluated for their antibacterial activity. Studies have reported the activity of these derivatives against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. This highlights their potential as a new class of antimicrobial agents .

Agricultural Chemicals

In the agricultural sector, 1h-Pyrazolo[3,4-d]pyrimidine derivatives are utilized as potent insecticides and herbicides. Their application in agriculture helps in protecting crops from pests and weeds, thereby contributing to increased agricultural productivity .

Photophysical Properties for Material Science

The photophysical properties of 1h-Pyrazolo[3,4-d]pyrimidine make it an interesting candidate for material science applications. These properties can be harnessed in the development of new materials with specific light-absorption or emission characteristics, which can be used in various technological applications .

Mecanismo De Acción

Target of Action

1H-Pyrazolo[3,4-d]pyrimidine is a compound that has been found to have significant anticancer activity. The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They play pivotal roles in regulating various essential cellular processes .

Mode of Action

1H-Pyrazolo[3,4-d]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition is achieved through the compound’s ability to mimic the hinge region binding interactions in kinase active sites . This allows the compound to direct its activity and selectivity to multiple oncogenic targets .

Biochemical Pathways

The inhibition of protein kinases by 1H-Pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. These include pathways involved in cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways leads to the disruption of cellular signaling processes, which in turn can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

It is known that the compound possesses anticancer activity at varying doses

Result of Action

The result of 1H-Pyrazolo[3,4-d]pyrimidine’s action is the inhibition of the proliferation of cancer cells . This is achieved through its interaction with protein kinases and its impact on various biochemical pathways . The compound’s action leads to significant antitumor activity against various types of cancer cells .

Propiedades

IUPAC Name |

1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKPALAWEPMWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181566 | |

| Record name | Pyrazolo(3,4-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Pyrazolo[3,4-d]pyrimidine | |

CAS RN |

271-80-7 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 271-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazolo(3,4-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

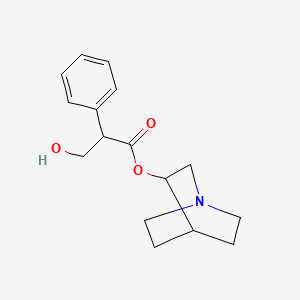

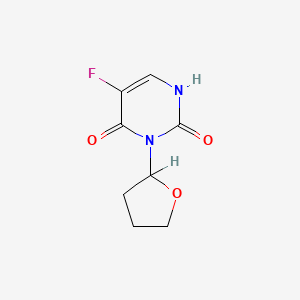

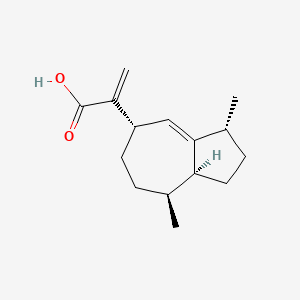

Synthesis routes and methods I

Procedure details

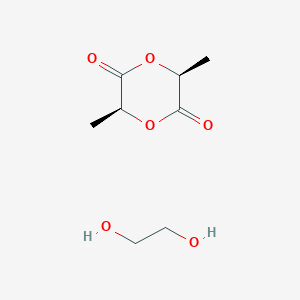

Synthesis routes and methods II

Procedure details

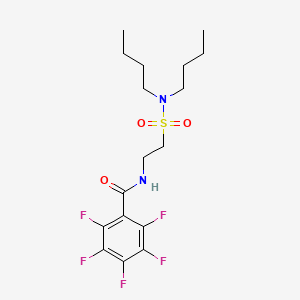

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as EGFR inhibitors. Specifically, these compounds have shown the ability to bind to both the wild-type EGFR (EGFRWT) and the mutant EGFR (EGFRT790M) []. The interaction with EGFR is primarily attributed to the compound's ability to compete with ATP for binding at the enzyme's active site, thereby inhibiting its activity. This inhibition then disrupts downstream signaling pathways involved in cell proliferation and survival, leading to anti-tumor effects.

A: 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective ATP-competitive inhibitors of mTOR []. Inhibition of mTOR leads to a cascade of downstream effects, primarily impacting cell growth, proliferation, and survival. By blocking mTOR signaling, these compounds can disrupt essential cellular processes, including protein synthesis, ribosome biogenesis, and nutrient uptake, ultimately leading to growth arrest and cell death in cancer cells.

A: Yes, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as dual ERK/PI3K inhibitors []. This dual inhibition is significant because the MAPK and PI3K signaling pathways are often dysregulated in cancer, contributing to uncontrolled cell growth and survival. By simultaneously targeting both pathways, these compounds offer a promising strategy for cancer therapy, potentially overcoming drug resistance associated with single-target inhibitors and enhancing anti-tumor efficacy.

A: The molecular formula of 4-(2-Furyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine is C17H14N4O2, and its molecular weight is 306.32 g/mol [].

A: Crystals of (S)-1-(3-(4-amino-3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl)-1-pyrrolidinyl)-2-propene-1-one exhibit characteristic peaks in their X-ray powder diffraction spectrum at diffraction angles (2θ ± 0.2°) of 9.5°, 14.3°, 16.7°, 19.1°, 20.8°, 21.9°, and 25.2° []. These distinct peaks serve as fingerprints, aiding in the identification and characterization of this specific crystal form.

A: Azolium salts, including 1,3-dimethylbenzimidazolium iodide, can act as catalysts in the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines with aromatic aldehydes []. The mechanism involves the formation of an intermediate, where the azolium salt facilitates the reaction between the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and the aromatic aldehyde. This catalytic action allows the reaction to proceed under milder conditions and with enhanced efficiency.

A: Molecular docking studies have been extensively employed to investigate the interactions of 1H-pyrazolo[3,4-d]pyrimidine derivatives with various biological targets, including EGFR and EGFRT790M [, ]. These computational studies provide valuable insights into the binding modes, affinities, and key interactions responsible for the observed biological activities. By simulating the docking of these compounds into the active sites of target proteins, researchers can predict their inhibitory potential, identify crucial structural features for activity, and guide the design of more potent and selective inhibitors.

A: Research on 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines has revealed that the 6-aryl substituent significantly influences their inhibitory activity against mTOR []. Notably, incorporating 6-ureidophenyl groups resulted in subnanomolar inhibitory concentrations, highlighting the importance of this substitution pattern for potent mTOR inhibition. Interestingly, while 6-arylureidophenyl substituents yielded potent mixed inhibitors of mTOR and PI3Kα, 6-alkylureidophenyl groups led to highly selective mTOR inhibitors, demonstrating the subtle yet impactful role of substituent modifications in fine-tuning selectivity profiles.

A: The incorporation of a benzothiazole ring system into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising results in enhancing their biological activity []. This modification has led to compounds with significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans. The specific position and substitution pattern of the benzothiazole ring within the pyrazolo[3,4-d]pyrimidine scaffold can further modulate the compounds' activity and selectivity profiles, highlighting the importance of exploring diverse structural variations.

A: The fumarate salt of (R)-1-(1-acryloylpiperidine-3-yl)-4-amino-N-(benzo[d]oxazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide exhibits superior stability and absorption properties compared to the parent compound and other salt forms []. This enhanced stability is attributed to its non-hygroscopic nature, preventing the formation of channel hydrates, which can compromise the drug's stability during storage and handling. This improved stability translates to better bioavailability and a more consistent therapeutic effect.

A: 4-(Ethylthio)-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine has shown promising in vivo activity against the avian coccidium, Eimeria tenella, effectively clearing the parasite from infected chicks at a dietary concentration of 50 ppm []. This compound exhibited significantly lower toxicity to host cells compared to related purine-based anticoccidials, suggesting a favorable therapeutic index for treating avian coccidiosis.

A: Compound 22c, a pleuromutilin derivative containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain, displayed potent in vivo bactericidal activity against MRSA in a neutropenic murine thigh infection model []. Notably, 22c exhibited superior efficacy compared to tiamulin, a commonly used pleuromutilin antibiotic, in reducing bacterial load and demonstrated a favorable pharmacokinetic profile with prolonged post-antibiotic effect. These findings highlight its potential as a new therapeutic option for combating MRSA infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)

![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)